Adamantane-1,3,5,7-tetracarboxylic acid
CAS No.: 100884-80-8
Cat. No.: VC20769756
Molecular Formula: C14H16O8
Molecular Weight: 312.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100884-80-8 |
---|---|
Molecular Formula | C14H16O8 |
Molecular Weight | 312.27 g/mol |
IUPAC Name | adamantane-1,3,5,7-tetracarboxylic acid |
Standard InChI | InChI=1S/C14H16O8/c15-7(16)11-1-12(8(17)18)4-13(2-11,9(19)20)6-14(3-11,5-12)10(21)22/h1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
Standard InChI Key | VWAIZPYLEYEEFK-UHFFFAOYSA-N |
SMILES | C1C2(CC3(CC1(CC(C2)(C3)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES | C1C2(CC3(CC1(CC(C2)(C3)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Introduction
Adamantane-1,3,5,7-tetracarboxylic acid is a derivative of adamantane characterized by the presence of four carboxylic acid groups attached to each of its four tetrahedral carbon centers. Its molecular formula is
and it has a molecular weight of approximately 312.27 g/mol. This compound exhibits tetrahedral symmetry, making it suitable for various applications in organic frameworks and materials science.
Synthesis Methods
The synthesis of adamantane-1,3,5,7-tetracarboxylic acid typically involves the alkaline hydrolysis of 1,3,5,7-adamantanetetracarboxamide. This method was first reported by Ermer in 1988 as part of its application in creating hydrogen-bonded organic frameworks.
Reaction Scheme
The general reaction scheme for the synthesis can be outlined as follows:
-
Start with 1,3,5,7-adamantanetetracarboxamide.
-
Subject the compound to alkaline hydrolysis.
-
Isolate the tetracarboxylic acid through purification techniques such as crystallization.
Hydrogen-Bonded Organic Frameworks
Adamantane-1,3,5,7-tetracarboxylic acid serves as a crucial linker in hydrogen-bonded organic frameworks (HOFs). Its tetrahedral geometry allows for the formation of robust networks that exhibit unique properties useful in materials science and nanotechnology.
Dendrimers and Scaffolds
Due to its rigid structure and multiple functional groups, this compound is also utilized as a dendrimer core or scaffold in medicinal chemistry for the development of multivalent ligands targeting specific receptors.
Research Findings
Recent studies have explored the potential of adamantane derivatives in various fields:
-
Multivalent Ligand-Receptor Interactions: Research indicates that adamantane derivatives like tetracarboxylic acid can effectively serve as scaffolds for assembling ligand/marker conjugates aimed at enhancing tumor targeting capabilities .
-
Material Science Applications: The mechanical rigidity and conformational stability provided by adamantane derivatives make them valuable in constructing advanced materials with tailored properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume